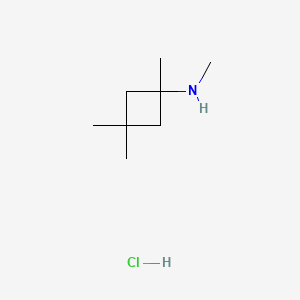

N,1,3,3-tetramethylcyclobutan-1-aminehydrochloride

Description

N,1,3,3-Tetramethylcyclobutan-1-amine hydrochloride is a cyclobutane-derived amine hydrochloride characterized by a four-membered cyclobutane ring substituted with methyl groups at the 1, 3, and 3 positions, along with an N-methylated amine group. Cyclobutanamine hydrochlorides are typically utilized in pharmaceutical and chemical research due to their rigid ring structure, which influences molecular interactions and stability .

Properties

Molecular Formula |

C8H18ClN |

|---|---|

Molecular Weight |

163.69 g/mol |

IUPAC Name |

N,1,3,3-tetramethylcyclobutan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H17N.ClH/c1-7(2)5-8(3,6-7)9-4;/h9H,5-6H2,1-4H3;1H |

InChI Key |

XXNPMCISXAHVQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)(C)NC)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1,3,3-tetramethylcyclobutan-1-aminehydrochloride typically involves the reaction of cyclobutanone with methylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine compound. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: N,1,3,3-tetramethylcyclobutan-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary amines, alcohols.

Substitution: Substituted amines, amides.

Scientific Research Applications

N,1,3,3-tetramethylcyclobutan-1-aminehydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N,1,3,3-tetramethylcyclobutan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N,1,3,3-tetramethylcyclobutan-1-amine hydrochloride with key analogs, highlighting differences in substituents, molecular weight, and functional groups:

*Hypothetical properties inferred from structural analogs.

Key Observations:

- Methoxy Groups: Methoxy-substituted analogs (e.g., 3-methoxy-N,2,2,3-tetramethylcyclobutan-1-amine HCl) exhibit increased polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration . Chloro Groups: Chloro derivatives (e.g., 3-chloro-N,N-dimethylpropane-1-amine HCl) are more reactive in nucleophilic substitutions, making them valuable intermediates in synthetic chemistry .

Stereochemistry : The (1R,3R)-configured methoxy compound () highlights the role of stereochemistry in biological activity, though specific data are unavailable.

Biological Activity

N,1,3,3-tetramethylcyclobutan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

N,1,3,3-tetramethylcyclobutan-1-amine hydrochloride is a cyclic amine with a unique structure that contributes to its biological properties. The compound is characterized by:

- Molecular Formula : C8H18ClN

- Molecular Weight : 165.68 g/mol

- Chemical Structure : The compound features a cyclobutane ring substituted with four methyl groups and an amine functional group.

The biological activity of N,1,3,3-tetramethylcyclobutan-1-amine hydrochloride can be attributed to its interaction with various biological targets:

- Receptor Interaction : The compound has shown potential as an antagonist for androgen receptors (AR), which are critical in various physiological processes including development and metabolism. A study identified aryloxy tetramethylcyclobutanes as novel templates for AR antagonists through high-throughput screening .

- Enzyme Inhibition : Research indicates that certain derivatives of tetramethylcyclobutane compounds may inhibit specific enzymes such as p38α MAP kinase. This inhibition is significant in inflammatory responses and cancer biology .

In Vitro Studies

A range of studies have evaluated the biological effects of N,1,3,3-tetramethylcyclobutan-1-amine hydrochloride:

- Cell Viability Assays : Compounds derived from tetramethylcyclobutane structures were tested for cytotoxicity against various cancer cell lines. Results indicated that some derivatives exhibited low micromolar IC50 values, suggesting potent anti-cancer activity.

Case Studies

- Androgen Receptor Antagonism : In a high-throughput screening assay, aryloxy tetramethylcyclobutanes demonstrated significant antagonistic activity against androgen receptors. Such activity positions these compounds as potential therapeutic agents in hormone-related cancers .

- Inflammatory Response Modulation : Compounds based on the tetramethylcyclobutane framework showed promise in inhibiting the p38 MAP kinase pathway. This pathway is often activated in inflammatory conditions and targeting it may lead to new anti-inflammatory therapies .

Data Summary

The following table summarizes key findings from various studies on N,1,3,3-tetramethylcyclobutan-1-amine hydrochloride and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.